molecular formula C28H27ClN4OS B12418958 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B12418958
M. Wt: 503.1 g/mol
InChI Key: ZADYAZTTWZYTSD-UHFFFAOYSA-N
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Description

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the oxadiazole ring, and the incorporation of the thione group. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is explored for its use in the development of advanced materials with unique properties.

    Industrial Chemistry: The compound is used as a precursor for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole
  • 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-thiadiazole

Uniqueness

The uniqueness of 5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27ClN4OS

Molecular Weight

503.1 g/mol

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C28H27ClN4OS/c1-17(2)14-19-8-10-20(11-9-19)18(3)26-30-24-15-21(27-31-32-28(35)34-27)12-13-25(24)33(26)16-22-6-4-5-7-23(22)29/h4-13,15,17-18H,14,16H2,1-3H3,(H,32,35)

InChI Key

ZADYAZTTWZYTSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=C(N2CC4=CC=CC=C4Cl)C=CC(=C3)C5=NNC(=S)O5

Origin of Product

United States

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